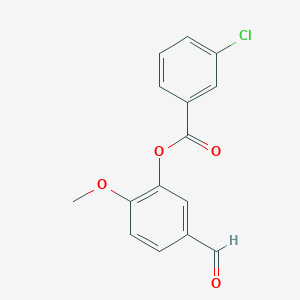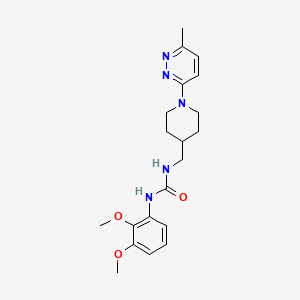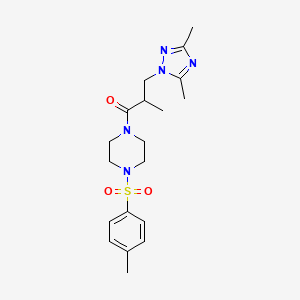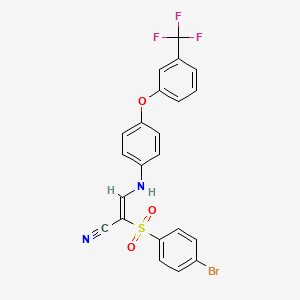
5-Formyl-2-methoxyphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cytostatic Activity and Tubulin Polymerization
Studies indicate that derivatives of 5-formyl-2-methoxyphenyl compounds, like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, demonstrate significant cytostatic activity in human breast cancer cells and inhibit tubulin polymerization. This action is comparable to that of colchicine, leading to the degradation of the cytoskeleton around the nucleus (Gastpar et al., 1998).
Amino Acid Synthesis and AM-Toxins
The L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, showcase the role of 5-formyl-2-methoxyphenyl derivatives in amino acid synthesis. These acids are significant in the study of biological toxins and their synthesis processes (Shimohigashi et al., 1976).
Pharmaceutical Applications
5-formyl-2-methoxyphenyl derivatives play a crucial role in pharmaceutical science. They are involved in the development of new, low-toxic, and efficient medicines with a broad spectrum of biological activity. These derivatives show enhanced antimicrobial activity, especially when the methoxyphenyl radical is introduced into the nucleus triazole cycle (Samelyuk & Kaplaushenko, 2013).
DNA Research
In the study of DNA, particularly 5-hydroxymethylcytosine (5-hmC)-containing DNA, 5-formyl-2-methoxycarbonyl derivatives are synthesized to investigate potential oxidation products of 5-hmC in DNA. This research is vital for understanding DNA modifications and their implications (Dai & He, 2011).
Corrosion Inhibition
5-formyl-2-methoxyphenyl derivatives are also studied for their corrosion inhibition properties. For example, 3-formyl chromone derivatives, including 5-methoxy-3FC, are investigated for inhibiting mild steel corrosion in acidic environments. These studies are crucial for understanding materials science and engineering applications (Kumar et al., 2017).
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSDQOZKRMJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride](/img/structure/B2377049.png)
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)


![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)
![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)
